ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate
Description
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate is a piperidine derivative featuring a 4-carboxylate ester and a nitrogen-substituted benzoyl group. The benzoyl moiety is further functionalized with a hexahydroisoindole-1,3-dione ring, introducing rigidity and hydrogen-bonding capability. The isoindole-dione group is known to influence pharmacokinetic properties, such as solubility and metabolic stability .
Properties
IUPAC Name |
ethyl 1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-2-30-23(29)16-11-13-24(14-12-16)20(26)15-7-9-17(10-8-15)25-21(27)18-5-3-4-6-19(18)22(25)28/h7-10,16,18-19H,2-6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNEPLKGOPLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate can be synthesized through multi-step organic synthesis, involving the following:
Preparation of the 1,3-dioxohexahydro-1H-isoindole intermediate via the cyclization of a suitable precursor.
Coupling this intermediate with a benzoyl chloride derivative to form a key intermediate.
Reacting the key intermediate with ethyl piperidine-4-carboxylate under suitable conditions to obtain the final compound.
Industrial Production Methods
For large-scale production, optimized methods utilizing continuous flow reactors and catalysts can enhance yield and efficiency. This includes monitoring reaction conditions such as temperature, pressure, and reaction time to maximize the output.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate undergoes several types of reactions:
Oxidation: : Converts the compound into more oxidized products using oxidizing agents.
Reduction: : Reduces specific functional groups within the compound to form various reduced derivatives.
Substitution: : Functional groups in the compound can be replaced with other groups via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: : Commonly employs reagents like lithium aluminum hydride or hydrogen gas with palladium catalysts.
Substitution: : Requires bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products
Oxidation: : Forms oxidized derivatives like carboxylic acids or ketones.
Reduction: : Produces alcohols, amines, or hydrocarbons.
Substitution: : Generates substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate is extensively used in:
Chemistry: : As an intermediate for synthesizing complex organic molecules.
Biology: : In the study of enzyme interactions and protein-ligand binding assays.
Medicine: : For developing pharmaceutical compounds with potential therapeutic effects.
Industry: : In the formulation of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors:
Enzyme Inhibition: : Binds to active sites, blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: : Interacts with receptor proteins, altering cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate (Intermediate for Umeclidinium Bromide)
Structural Differences :
Pharmacological Relevance :
Perospirone Impurity 1 (4-(Benzo[d]isothiazol-3-yl)-1-(4-((3aR,7aS)-1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)butyl)piperazine 1-oxide)
Structural Differences :
Functional Implications :
General Trends in Ethyl Piperidine Carboxylate Derivatives
Physical Properties :
| Property | Target Compound | Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate | Perospirone Impurity 1 |
|---|---|---|---|
| Molecular Weight | ~442–450 g/mol (estimated) | 235.72 g/mol | 442.57 g/mol |
| Key Functional Groups | Ester, amide, ketones | Ester, chloroalkane | Sulfoxide, amide, ketones |
| Hydrogen-Bonding Capacity | High (amide, ketones) | Low (ester only) | High (sulfoxide, amide) |
Crystallographic Considerations :
- The isoindole-dione and benzoyl groups in the target compound likely form dense hydrogen-bonding networks, as observed in Etter’s graph set analysis . Such patterns influence crystal packing and stability, critical for pharmaceutical formulation.
Biological Activity
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C₁₅H₁₈N₂O₄
- Molecular Weight: 298.31 g/mol
The structure features a piperidine ring, a benzoyl moiety, and a dioxohexahydroisoindole component, which are believed to contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds containing isoindole derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate selective cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast) | 10.5 |
| This compound | KCL-22 (Lymphoblastoid) | 12.8 |
| This compound | HeLa (Cervical) | 9.7 |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, revealing that this compound exhibits promising anticancer activity across multiple cell lines.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Induction of Apoptosis: Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Arrest: The compound may cause cell cycle arrest at specific phases, thereby inhibiting proliferation.
- Inhibition of Metastasis: Some isoindole derivatives have been reported to inhibit migration and invasion of cancer cells, suggesting a potential role in preventing metastasis.
Case Studies
Several case studies have highlighted the efficacy of isoindole derivatives in cancer treatment:
Case Study 1: MDA-MB-231 Cells
In a controlled study, this compound was administered to MDA-MB-231 cells. Results indicated significant apoptosis as evidenced by flow cytometry analysis and morphological changes consistent with programmed cell death.
Case Study 2: KCL-22 Cells
Another study focused on KCL-22 cells demonstrated that treatment with this compound resulted in reduced viability and increased levels of pro-apoptotic markers. The results were corroborated by Western blot analysis showing upregulation of Bax and downregulation of Bcl-2.
Q & A
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during handling .
- Storage: Store in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) away from ignition sources .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste via certified facilities .
Basic: How can researchers optimize synthesis to improve yield?
Methodological Answer:
- Reagent Selection: Use high-purity starting materials and monitor reaction progress via TLC or HPLC.
- Temperature Control: Optimize reaction temperatures using computational tools (e.g., quantum chemical calculations) to predict energy barriers .
- Purification: Employ column chromatography with gradients tailored to the compound’s polarity, referencing analogs like ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate for solvent systems .
Advanced: What computational strategies predict reactivity and stability during synthesis?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and intermediates. Tools like the ACD/Labs Percepta Platform can predict physicochemical properties (e.g., solubility, logP) .
- Dynamic Reaction Modeling: Integrate machine learning with experimental data to narrow optimal conditions, as demonstrated in ICReDD’s feedback-loop approach .
Basic: Which analytical techniques ensure purity characterization?
Methodological Answer:
- HPLC Optimization: Prepare mobile phases with buffer solutions (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) for improved peak resolution .
- Spectroscopic Validation: Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS), cross-referencing with analogs like aryl halide informer library compounds .
Advanced: How to resolve solubility discrepancies in different solvents?
Methodological Answer:
- Systematic Screening: Test solubility in aprotic (e.g., DMSO, DMF) and protic solvents (e.g., methanol, water) under controlled temperatures.
- Buffer Compatibility: Use standardized buffer systems (e.g., ammonium acetate at pH 6.5) to assess stability in aqueous environments .
Advanced: What methodologies study the compound’s interaction with biological targets?
Methodological Answer:
- In Vitro Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities. Note that in vivo applications may require derivative modifications due to instability .
- Docking Simulations: Perform molecular docking with AutoDock Vina, guided by structural analogs like benzimidazole carboxylates .
Basic: What are best practices for storage to ensure stability?
Methodological Answer:
- Moisture Control: Store in desiccators with silica gel to prevent hydrolysis of the ester group .
- Light Protection: Use amber glass vials to avoid photodegradation, as recommended for similar piperidine derivatives .
Advanced: How to integrate quantum calculations into derivative design for SAR studies?
Methodological Answer:
- SAR Modeling: Combine DFT-calculated electronic properties (e.g., HOMO/LUMO energies) with bioactivity data to design analogs.
- Informer Libraries: Screen derivatives against reaction informer libraries (e.g., Merck’s aryl halide set) to identify reactivity trends .
Basic: What steps follow accidental exposure during experiments?
Methodological Answer:
- Inhalation: Immediately move to fresh air; seek medical evaluation if respiratory distress occurs .
- Dermal Contact: Rinse with water for 15 minutes and apply sterile dressings. Remove contaminated clothing .
Advanced: How to address conflicting spectroscopic data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
